Lipophilicity Shift: XLogP3 of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde vs. Unsubstituted 2,3,4-Trihydroxybenzaldehyde
The addition of the (2E)-but-2-en-1-yl side chain at the 5-position substantially increases computed lipophilicity relative to the unsubstituted 2,3,4-trihydroxybenzaldehyde scaffold. The target compound exhibits an XLogP3 of 2.2, compared to 0.8 for 2,3,4-trihydroxybenzaldehyde (CAS 2144-08-3) [1]. This difference of +1.4 log units is expected to significantly influence membrane permeability and non-specific protein binding, which are critical parameters in cell-based screening and in vivo pharmacokinetic studies.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2,3,4-Trihydroxybenzaldehyde (CAS 2144-08-3): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.4 (approximate, based on computed values from PubChem) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); values are software-predicted, not experimentally measured. |
Why This Matters
For procurement decisions in drug discovery or chemical biology, this logP shift alters the compound's suitability for membrane penetration assays, requiring different formulation strategies compared to its parent analog.
- [1] PubChem. (2024). Compound Summary for CID 13310285: 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/94008-46-5 View Source
